2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C10H11N3O2 It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of a pyrimidine derivative with an appropriate alkyne. One common method is the coupling of 2-amino-4-chloropyrimidine with pent-3-yn-1-amine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety, leading to the formation of various oxidized products.
Reduction: Reduction of the pyrimidine ring or the alkyne group can yield different reduced derivatives.
Substitution: The amino group on the pyrimidine ring can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can serve as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities that could be harnessed for medical treatments.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
2-Aminopyrimidine: A simpler pyrimidine derivative with similar reactivity but lacking the alkyne group.
4-Aminopyrimidine: Another pyrimidine derivative with the amino group at a different position.
2-[(Pent-3-yn-1-yl)amino]pyridine: A structurally similar compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid is unique due to the presence of both the pyrimidine ring and the alkyne group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. Additionally, its potential biological activities make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(pent-3-ynylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-2-3-4-6-11-10-12-7-5-8(13-10)9(14)15/h5,7H,4,6H2,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
IFEIUCAOALXQFF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCNC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.